

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Anisonitrile

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Compound of Interest

Compound Name: Anisonitrile

Cat. No.: B134855

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the chemical formula C_8H_7NO . It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its thermodynamic properties and stability is crucial for safe handling, process optimization, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and stability of **anisonitrile**, tailored for professionals in research and drug development.

Thermodynamic Properties of Anisonitrile

A complete experimental dataset for the core thermodynamic properties of **anisonitrile**, including its standard enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity, is not readily available in publicly accessible literature. However, computational studies and experimental data for structurally related compounds provide valuable insights.

Data Presentation

The following tables summarize the available physical and thermodynamic data for **anisonitrile** and related compounds for comparative purposes. It is important to note that where experimental data for **anisonitrile** is unavailable, values are either computationally derived or noted as not available.

Table 1: Physical Properties of **Anisonitrile**

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	General Knowledge
Molecular Weight	133.15 g/mol	
Melting Point	57-60 °C	General Knowledge
Boiling Point	256-257 °C at 760 mmHg	General Knowledge
Appearance	White crystalline powder	

Table 2: Thermodynamic Properties of **Anisonitrile** and Related Compounds (at 298.15 K)

Compound	$\Delta_f H^\circ(g)$ (kJ/mol)	$\Delta_f H^\circ(l/cr)$ (kJ/mol)	$S^\circ(g)$ (J/mol·K)	$G^\circ(g)$ (kJ/mol)
Anisonitrile (4-methoxybenzonitrile)	Data not available	Data not available	Data not available	Data not available
Anisole (methoxybenzene)	-70.7 ± 1.4	-117.1 ± 1.4	Data not available	Data not available
Benzonitrile (cyanobenzene)	219.00	Data not available	Data not available	Data not available

Note: The absence of experimental data for **anisonitrile** highlights the need for further research in this area. Computational chemistry offers a powerful tool for estimating these properties. A computational study using Density Functional Theory (DFT) has been conducted to investigate the electronic structure of 4-methoxybenzonitrile, which can be a precursor to

calculating thermodynamic properties. Another study on substituted indanones utilized the G3(MP2)//B3LYP level of theory to determine gas-phase enthalpies of formation, a method that could be applied to **anisonitrile**.

Stability and Decomposition

Anisonitrile is a stable compound under standard laboratory conditions. However, it is susceptible to decomposition under certain conditions and can react vigorously with specific chemical classes.

Chemical Stability:

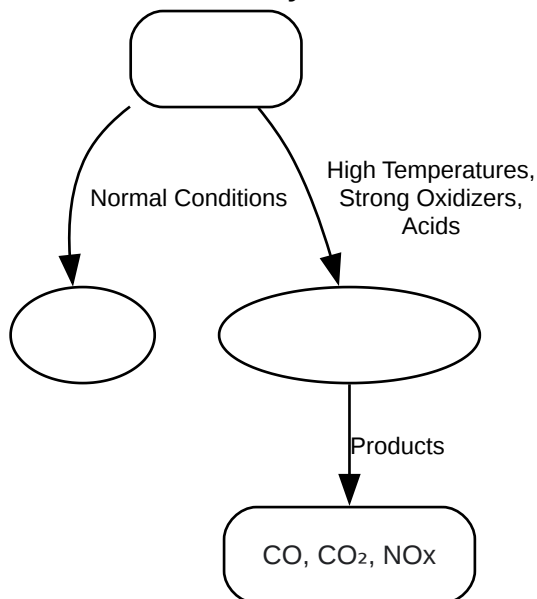
- **General Stability:** Stable under recommended storage conditions in a dry, well-ventilated place.
- **Incompatibilities:** Reacts violently with strong oxidizing agents and acids.

Thermal Stability:

- Upon heating, **anisonitrile** can form explosive mixtures with air, particularly at temperatures near its flash point.
- Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).

The following diagram illustrates the key factors influencing the stability of **anisonitrile**.

Anisonitrile Stability Considerations

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Caption: Logical diagram of **anisonitrile** stability.

Experimental Protocols

While specific experimental protocols for determining the thermodynamic properties of **anisonitrile** are not detailed in the available literature, this section outlines the general methodologies for key experiments that would be employed for such a purpose.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound like **anisonitrile** is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$).

Methodology:

- **Sample Preparation:** A precisely weighed pellet of crystalline **anisonitrile** is placed in a crucible within a combustion bomb. A fuse wire is connected to the sample.
- **Bomb Assembly:** The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

- **Calorimeter Setup:** The bomb is submerged in a known mass of water in a calorimeter. The initial temperature of the water is recorded with high precision.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.
- **Data Analysis:** The heat released by the combustion is calculated using the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the measured ΔT . Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and air.
- **Calculation of $\Delta_c H^\circ$:** The standard enthalpy of combustion is calculated from the heat released and the moles of **anisonitrile** burned.
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of **anisonitrile** and the known standard enthalpies of formation of the products (CO_2 , H_2O , and N_2).

The workflow for this process can be visualized as follows:

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com